2-[4-(2-Fluorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid
Description
2-[4-(2-Fluorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid is a fluorinated organic compound characterized by a tetrahydropyran (THP) ring substituted at the 4-position with a 2-fluorophenyl group and an acetic acid moiety. The THP ring provides a semi-rigid scaffold, while the fluorine atom enhances metabolic stability and influences electronic properties through its electron-withdrawing effects. This compound is structurally analogous to intermediates used in medicinal chemistry for targeting metabolic disorders, as seen in related THP derivatives like ND-630, which modulates hepatic steatosis .
Properties
IUPAC Name |
2-[4-(2-fluorophenyl)oxan-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO3/c14-11-4-2-1-3-10(11)13(9-12(15)16)5-7-17-8-6-13/h1-4H,5-9H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUXTFPYRHOHAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC(=O)O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Fluorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid typically involves the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves the use of fluorinated benzene derivatives and coupling reactions such as Suzuki-Miyaura coupling.
Attachment of the Acetic Acid Moiety: This can be done through esterification or other carboxylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Fluorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in aromatic compounds, substitution reactions can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
2-[4-(2-Fluorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(2-Fluorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group may enhance its binding affinity to certain receptors or enzymes, while the tetrahydropyran ring can influence its overall stability and bioavailability .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis highlights structural, physicochemical, and functional differences between 2-[4-(2-Fluorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid and related compounds.
Structural Analogues with Tetrahydropyran Scaffolds
Compounds with Alternative Scaffolds
Physicochemical and Functional Comparisons
- Lipophilicity: The trifluoromethyl derivative () has higher logP due to CF₃, whereas the Boc-amino variant () balances lipophilicity with hydrogen bonding.
- Acidity : The ortho-fluorine in the main compound may slightly lower the pKa of the acetic acid compared to para-substituted analogues (e.g., ).
- Metabolic Stability : Fluorine and THP oxygen reduce oxidative metabolism, contrasting with thioether-containing compounds (), which are prone to sulfoxidation.
- Synthetic Utility : Boc-protected derivatives () serve as intermediates, while the discontinued CF₃ variant () highlights challenges in commercial viability.
Biological Activity
2-[4-(2-Fluorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 221.24 g/mol. The compound features a tetrahydropyran ring substituted with a fluorophenyl group, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds containing the tetrahydropyran moiety often exhibit diverse pharmacological properties, including anti-inflammatory, analgesic, and neuroprotective effects. The biological activity of this compound can be summarized as follows:
1. Anti-inflammatory Effects
Studies have demonstrated that tetrahydropyran derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, contributing to their anti-inflammatory properties. This suggests that the compound may be effective in treating conditions characterized by inflammation.
2. Neuroprotective Properties
The neuroprotective activity of similar compounds has been linked to their ability to modulate signaling pathways involved in neuronal survival. For instance, the activation of the PKA and ERK pathways has been associated with enhanced neuronal resilience against oxidative stress.
3. Antioxidant Activity
Tetrahydropyran derivatives often exhibit antioxidant properties, which can protect cells from oxidative damage. This is particularly relevant in neurodegenerative diseases where oxidative stress plays a critical role.
The mechanisms by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes involved in inflammatory responses.
- Modulation of Cell Signaling Pathways : The compound may influence pathways such as NF-kB and MAPK, which are crucial in inflammation and cell survival.
Case Studies
Several studies have reported on the biological activities of related compounds:
- Neuroprotective Study : A study investigated the effects of a similar tetrahydropyran derivative on neuronal cell cultures exposed to oxidative stress. Results indicated significant protection against cell death, attributed to enhanced antioxidant enzyme activity (Chiu et al., 2021).
- Anti-inflammatory Research : In vivo studies showed that tetrahydropyran derivatives reduced edema in mouse models of inflammation, suggesting potential for therapeutic use in inflammatory diseases (Hassan et al., 2016).
- Clinical Trials : Ongoing clinical trials are evaluating the safety and efficacy of tetrahydropyran-based drugs for neurodegenerative conditions, highlighting their therapeutic promise (Zhang et al., 2019).
Data Tables
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of COX-2 | Hassan et al., 2016 |
| Neuroprotective | Modulation of PKA/ERK pathways | Chiu et al., 2021 |
| Antioxidant | Enhancement of antioxidant enzymes | Zhang et al., 2019 |
Q & A
Q. What are the critical physicochemical properties of 2-[4-(2-Fluorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid for experimental handling?
The compound has a molecular weight of 144.2 g/mol and a melting point (mp) of 48–50°C . Its tetrahydropyran ring and fluorophenyl group influence solubility, with polar aprotic solvents (e.g., DMSO, THF) typically used for dissolution. Safety data indicate hazards such as skin/eye irritation (R36/37/38) and recommend protective measures (S26, S36/37/39) during handling .
Q. Which spectroscopic techniques are most effective for structural confirmation?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the tetrahydropyran ring, fluorophenyl group, and acetic acid moiety. Infrared (IR) spectroscopy verifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and aromatic C-F bonds. High-resolution mass spectrometry (HRMS) validates the molecular formula (C₁₃H₁₅FO₃) .
Q. What synthetic methodologies are commonly employed for preparation?
Multi-step synthesis often involves:
- Step 1: Coupling of 2-fluorophenylboronic acid with tetrahydropyran-4-yl precursors via Suzuki-Miyaura cross-coupling.
- Step 2: Functionalization of the tetrahydropyran ring with acetic acid via alkylation or hydrolysis of ester intermediates.
- Purification: Column chromatography or recrystallization improves purity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported melting points or spectral data?
Discrepancies may arise from impurities or polymorphic forms. Use differential scanning calorimetry (DSC) to confirm melting behavior and X-ray crystallography to verify crystal structure . Cross-validate spectral data with computational tools (e.g., density functional theory for NMR chemical shifts) .
Q. What strategies optimize synthetic yield in multi-step routes?
- Catalyst Optimization: Screen palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling efficiency.
- Reaction Monitoring: Use HPLC or LC-MS to track intermediate formation and minimize side reactions.
- Automation: Continuous flow reactors enhance reproducibility and scalability for high-purity batches .
Q. How should complex reaction mixtures be analyzed during synthesis?
Employ LC-MS for real-time monitoring of intermediates and byproducts. For chiral purity (if applicable), chiral HPLC columns or circular dichroism (CD) spectroscopy are recommended .
Q. What functionalization strategies explore structure-activity relationships (SAR)?
Q. What factors influence compound stability under storage conditions?
Stability is pH- and temperature-dependent. Store at –20°C in inert atmospheres (N₂/Ar) to prevent oxidation. Avoid prolonged exposure to light, as the fluorophenyl group may undergo photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
